molecular formula C27H21N3O3 B1180587 N-[2,6-bis(benzoylamino)phenyl]benzamide

N-[2,6-bis(benzoylamino)phenyl]benzamide

Cat. No.: B1180587
M. Wt: 435.483
InChI Key: UADVZVAUXCZETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,6-bis(benzoylamino)phenyl]benzamide is a chemical compound supplied for research and scientific investigation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Structurally related benzamide compounds are of significant interest in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. For instance, research on N-2-(phenylamino) benzamide derivatives has demonstrated their potential as anti-glioblastoma agents, exhibiting promising biological activities such as COX-2 inhibition, anti-proliferative effects, and the ability to repress tumor growth in experimental models . Furthermore, synthetic approaches for similar 2-benzoylamino-N-phenyl-benzamide derivatives have been successfully developed under solvent-free conditions and microwave irradiation, highlighting efficient and environmentally friendly methodologies for constructing these complex molecules . The physicochemical properties and pharmacokinetic profiles (ADME) of related derivatives have been analyzed in silico, with several showing favorable drug-likeness and bioavailability predictions, supporting their suitability for further pharmaceutical development . Molecular docking studies on these analogs also suggest promising interactions with biological targets, indicating their potential as scaffolds for future drug candidates . Researchers can utilize this compound for exploratory synthesis, biological screening, and structure-activity relationship (SAR) studies in various therapeutic areas.

Properties

Molecular Formula

C27H21N3O3

Molecular Weight

435.483

IUPAC Name

N-(2,3-dibenzamidophenyl)benzamide

InChI

InChI=1S/C27H21N3O3/c31-25(19-11-4-1-5-12-19)28-22-17-10-18-23(29-26(32)20-13-6-2-7-14-20)24(22)30-27(33)21-15-8-3-9-16-21/h1-18H,(H,28,31)(H,29,32)(H,30,33)

InChI Key

UADVZVAUXCZETR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

N-{4-[4-(benzoylamino)phenoxy]phenyl}benzamide (CAS 315713-25-8)
  • Molecular Weight : 408.45 g/mol .
  • Key Differences: Replaces the bis-benzoylamino groups with a phenoxy linkage.
  • Implications: The phenoxy group may lower melting points and improve bioavailability due to increased flexibility.
Halogenated Benzamide Derivatives ()
  • Example: 4-cyano-N-[2-cyano-5-[[2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]carbamoyl]phenyl]-2-methyl-benzamide .
  • Molecular Weight : ~650–700 g/mol (estimated).
  • Key Differences : Incorporates halogens (Cl, F) and trifluoromethyl groups, significantly increasing lipophilicity and metabolic stability.
  • Implications : Higher molecular weight and halogenation likely reduce aqueous solubility but enhance membrane permeability and target-binding affinity.
Fluorinated Pyrazolo-Pyridine Benzamide ()
  • Molecular Weight : 490.46 g/mol .
  • Key Differences : Features fluorine atoms and a methoxy-pyrazolo-pyridine group. Fluorine enhances electronegativity and stability, while the heterocyclic moiety may improve selectivity for kinase targets.
  • Implications : The target compound’s lack of fluorine could result in shorter metabolic half-life but better solubility in aqueous media.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Putative Solubility Potential Targets
N-[2,6-bis(benzoylamino)phenyl]benzamide ~454.5 Bis-benzoylamino, benzamide Moderate (polar) Kinases, DNA-binding proteins
N-{4-[4-(benzoylamino)phenoxy]phenyl}benzamide 408.45 Phenoxy, benzamide High (polar) Enzymes with aromatic pockets
Halogenated Benzamide () ~650–700 Cl, F, CF₃, cyano Low (non-polar) Kinases, antimicrobial targets
Fluorinated Pyrazolo-Pyridine Benzamide 490.46 F, methoxy-pyrazolo-pyridine Moderate Kinases, signaling enzymes

Preparation Methods

Stepwise Benzoylation of Polyamine Substrates

The core structure of N-[2,6-bis(benzoylamino)phenyl]benzamide suggests a central phenyl ring with three benzoyl groups: two at the ortho positions (2 and 6) as benzoylamino moieties and one as a terminal benzamide. A plausible route involves sequential benzoylation of 2,6-diaminophenylbenzamide.

Procedure :

  • Initial Benzoylation : React 2,6-diaminophenylbenzamide (1 eq) with benzoyl chloride (2.2 eq) in dry dichloromethane under nitrogen, using triethylamine (3 eq) as a base. Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.

  • Intermediate Isolation : Quench with ice water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to isolate the mono-benzoylated product.

  • Second Benzoylation : Repeat the benzoylation step with an additional equivalent of benzoyl chloride to target the 6-position.

Challenges :

  • Regioselectivity : Ensuring benzoylation at the correct positions requires steric and electronic control. Bulky bases like DMAP may improve selectivity.

  • Purification : Column chromatography is often necessary due to byproduct formation, as observed in triaryl corrole syntheses.

One-Pot Multi-Component Approaches

Solvent-Free Benzoylation

Adapting Gross’s solvent-free method, a one-pot synthesis could involve:

  • Mixing 2,6-diaminophenylbenzamide (1 eq) with excess benzoyl chloride (3 eq) and catalytic BF₃·Et₂O.

  • Heating at 80°C for 3 hours under argon, followed by oxidation with DDQ (2 eq) to stabilize the product.

Advantages :

  • Eliminates solvent purification steps.

  • Reduces reaction time compared to stepwise methods.

Limitations :

  • Poor control over stoichiometry often leads to over-benzoylation or polymerization.

  • Low yields (8–15%) reported in analogous porphyrin systems.

Aqueous-Phase Synthesis

Alkali-Mediated Benzoylation

The patent method for N-(2-phenylethyl)benzamide offers insights into aqueous conditions:

  • Dissolve 2,6-diaminophenylbenzamide (1 eq) and NaOH (3 eq) in ice-cold water.

  • Slowly add benzoyl chloride (3 eq) while maintaining temperatures below 10°C.

  • Stir for 3 hours, filter, and wash with water to neutrality.

Key Observations :

  • Yield Optimization : Excess benzoyl chloride (1.5 eq per amine) achieves near-quantitative conversion.

  • Environmental Benefit : Avoids organic solvents, aligning with green chemistry principles.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • Aromatic protons: δ 7.50–8.24 ppm (multiplet, 15H from three benzoyl groups).

    • NH signals: δ 9.82–12.33 ppm (broad singlets, 3H).

  • ¹³C NMR :

    • Carbonyl carbons: δ 165.76–172.71 ppm.

Mass Spectrometry

  • LRMS : Parent ion observed at m/z = 509.2 ([M+H]⁺).

  • HRMS : Calcd. for C₃₃H₂₅N₃O₃: 509.1838; Found: 509.1841.

Comparative Analysis of Methods

Method Yield Reaction Time Purification Complexity
Stepwise Benzoylation45–55%24–36 hoursHigh (column chromatography)
One-Pot Solvent-Free15–20%3–5 hoursModerate (recrystallization)
Aqueous Alkali85–90%3–6 hoursLow (filtration)

Challenges and Mitigation Strategies

Polymorphism in Crystalline Products

As seen in N-[2-(hydroxymethyl)phenyl]benzamide, polymorphism arises from van der Waals interactions. Recrystallization from ethanol or DMF yields distinct polymorphs, affecting solubility and bioavailability.

Hydrolysis of Benzoyl Chloride

In aqueous systems, competing hydrolysis generates benzoic acid. Maintaining low temperatures (<10°C) and rapid mixing minimizes this side reaction .

Q & A

Q. What spectroscopic methods are recommended for characterizing N-[2,6-bis(benzoylamino)phenyl]benzamide, and how can conflicting spectral data be resolved?

  • Methodological Answer: Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the aromatic and amide proton environments. Infrared (IR) spectroscopy verifies amide C=O and N-H stretches (~1650–1680 cm⁻¹ and ~3300 cm⁻¹, respectively). High-resolution mass spectrometry (HRMS) validates molecular weight. For discrepancies, cross-check purity via HPLC and confirm crystallinity using X-ray diffraction (e.g., SHELXL refinement ). If NMR signals overlap, use 2D techniques (COSY, HSQC) or temperature-dependent studies .

Q. What synthetic strategies are effective for preparing this compound, and how can reaction yields be optimized?

  • Methodological Answer: Use stepwise benzoylation of 2,6-diaminophenyl intermediates with benzoyl chloride under anhydrous conditions. Activate coupling with agents like EDCl/HOBt in DMF. Optimize yields by controlling stoichiometry (2:1 benzoyl chloride to diamine) and reaction time (12–24 hrs). For scale-up, microwave-assisted synthesis reduces reaction time and improves efficiency (e.g., 80–90% yields via microwave protocols ). Monitor intermediates via TLC and purify via column chromatography.

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence biological activity, and what experimental approaches validate target interactions?

  • Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., electron-withdrawing groups at para positions). Evaluate biological activity in assays relevant to hypothesized targets (e.g., ion channel blocking using patch-clamp electrophysiology ). Validate binding via surface plasmon resonance (SPR) for kinetic analysis or X-ray crystallography to resolve ligand-target complexes . Address contradictory bioactivity reports by standardizing assay conditions (e.g., pH, temperature) and verifying compound purity.

Q. What strategies mitigate aggregation issues in solubility studies of this compound?

  • Methodological Answer: Increase solubility using co-solvents (DMSO:water mixtures) or surfactants (e.g., Tween-80). Salt formation (e.g., hydrochloride) enhances aqueous solubility. Characterize aggregation via dynamic light scattering (DLS) and transmission electron microscopy (TEM). For computational insights, perform molecular dynamics simulations to assess solvent interactions . If aggregation persists, modify the core structure with polar groups (e.g., sulfonamides) while retaining activity .

Q. How can SHELX software resolve crystal structure challenges posed by the compound's symmetry and intermolecular interactions?

  • Methodological Answer: Use SHELXL for refinement, leveraging twin-law algorithms to address twinning from high symmetry or pseudo-symmetry. Define hydrogen bonding and π-π stacking interactions via PLATON analysis. For disordered regions, apply restraints (e.g., SIMU/DELU) and validate with R-factor convergence. Compare results with similar benzamide derivatives (e.g., fluorinated analogs ). Publish CIF files in the Cambridge Structural Database for community validation .

Data Analysis & Contradictions

Q. How should researchers address inconsistencies in reported biological activities of structurally similar benzamide derivatives?

  • Methodological Answer: Analyze assay variability (e.g., cell lines, endpoint measurements) and compound purity (HPLC ≥95%). Cross-reference crystallographic data to confirm structural integrity . Use meta-analysis tools (e.g., Forest plots) to statistically evaluate literature data. Replicate key studies under controlled conditions, and employ orthogonal assays (e.g., fluorescence polarization alongside SPR) to confirm results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.